molecular formula C12H10O4 B2925566 4-Ethoxymethylene-isochroman-1,3-dione CAS No. 78364-06-4

4-Ethoxymethylene-isochroman-1,3-dione

Cat. No.: B2925566
CAS No.: 78364-06-4
M. Wt: 218.208
InChI Key: DVHWPERWSCRNCH-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Ethoxymethylene-isochroman-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

. Generally, compounds like this interact with specific molecular targets and pathways to exert their effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

4-Ethoxymethylene-isochroman-1,3-dione can be compared with other similar compounds, such as:

  • 4-Methoxymethylene-isochroman-1,3-dione
  • 4-Butoxymethylene-isochroman-1,3-dione
  • 4-Propoxymethylene-isochroman-1,3-dione

These compounds share similar structural features but differ in their substituent groups, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific ethoxy group, which can influence its interactions and applications in research.

Properties

IUPAC Name

(4E)-4-(ethoxymethylidene)isochromene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-7-10-8-5-3-4-6-9(8)11(13)16-12(10)14/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHWPERWSCRNCH-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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